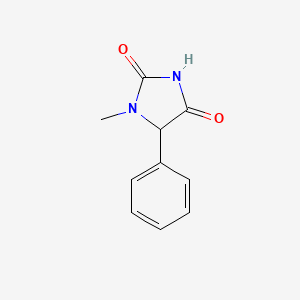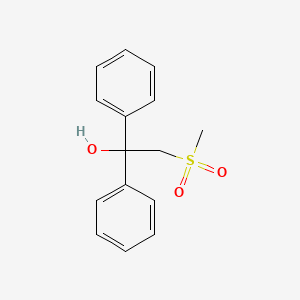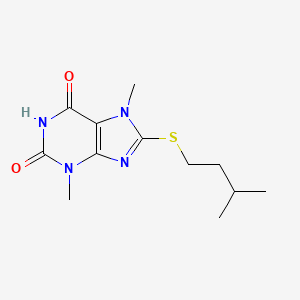
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethoxybenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation Products: Hydrazones, azines.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(3,4-Dimethoxybenzyl)-2-methylhydrazine: Another isomer with a different position of the methyl group.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy groups and the hydrazine moiety provides a distinct combination of properties that can be leveraged in various applications.
特性
CAS番号 |
46316-72-7 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C10H16N2O2/c1-12(11)7-8-4-5-9(13-2)10(6-8)14-3/h4-6H,7,11H2,1-3H3 |
InChIキー |
NGQLUEGSSPBOFN-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)

![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)






